Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate
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Overview
Description
Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate typically involves the reaction of substituted 2-aminobenzothiazole intermediates with various reagents. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that are optimized for high yield and purity. These methods may include one-pot multicomponent reactions, microwave irradiation, and green synthesis techniques that use environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-dimethylbenzimidazole
- 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
- 2-Methyl-1,3-benzothiazol-6-amine
Uniqueness
Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O4S |
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Molecular Weight |
266.28 g/mol |
IUPAC Name |
dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-16-9(14)5-3-7-8(18-11(12)13-7)4-6(5)10(15)17-2/h3-4H,1-2H3,(H2,12,13) |
InChI Key |
IHLSGCWBVMXZQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1C(=O)OC)SC(=N2)N |
Origin of Product |
United States |
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